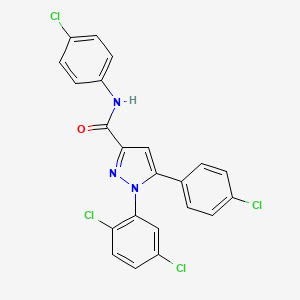

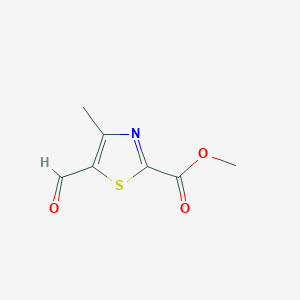

![molecular formula C19H14N2S3 B2806757 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-01-2](/img/structure/B2806757.png)

2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Synthesis Analysis

A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis

The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . Tuning the functional groups on the BTBT scaffold allows the solid-state assembly and molecular orbital energy levels to be modulated .Chemical Reactions Analysis

This molecule self-assembles in water to give hydrogels over a broad range of pH values. Hydrogelation is triggered by both pH changes and variations in salt concentrations .Physical and Chemical Properties Analysis

Investigation of the charge transport properties of BTBT-containing small-molecule:polymer blends revealed the importance of molecular ordering during phase segregation .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds related to 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine and evaluated their antimicrobial efficacy. For instance, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated antimicrobial activities that exceeded the reference drug in some cases, indicating their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Another study focused on tetrahydrobenzothieno[2,3-d]pyrimidine and its derivatives, revealing significant antibacterial and antifungal activities, highlighting the importance of the benzothieno[3,2-d]pyrimidine scaffold in developing new antimicrobial compounds (Soliman et al., 2009).

Electrophilic Cyclization and Heterocyclic Synthesis

The electrophilic heterocyclization of allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a process relevant to the synthesis of derivatives of the compound , has been explored, yielding angular pyrazolothiazolopyrimidine derivatives. This showcases the compound's versatility as a precursor in synthesizing diverse heterocyclic systems with potential biological activities (Bentya et al., 2008).

Antimicrobial and Anti-inflammatory Properties

Research into substituted tricyclic compounds, including derivatives of benzothieno[2,3-d]pyrimidine, has shown that many synthesized compounds exhibit significant anti-bacterial and anti-fungal activities, suggesting their utility in combating microbial infections (Mittal, Sarode, & Vidyasagar, 2011). Additionally, the synthesis and evaluation of benzothiazole- and benzimidazole-based heterocycles, including pyrimidine derivatives, underline the broad potential of these compounds in medicinal chemistry, including anti-inflammatory applications (Darweesh et al., 2016).

Structural and Fluorescence Properties

The crystal structure and fluorescence properties of certain benzothieno[3,2-d]pyrimidin-4-one derivatives have been analyzed, revealing that these compounds not only exhibit structural uniqueness but also possess fluorescence characteristics. This opens up potential applications in fluorescence imaging and as probes in biological research, demonstrating the versatility of the chemical scaffold in various scientific domains (Barone et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenylsulfanyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S3/c1-2-12-22-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)23-13-8-4-3-5-9-13/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRYXCOOMPOKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

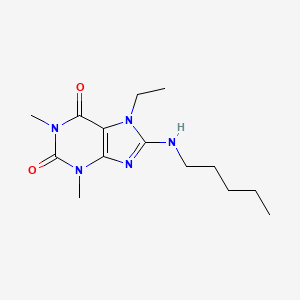

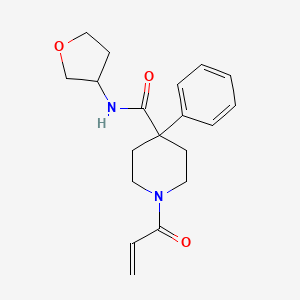

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)

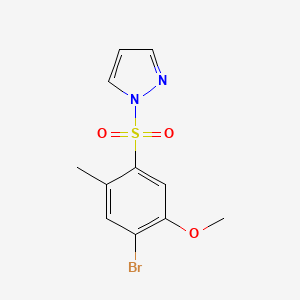

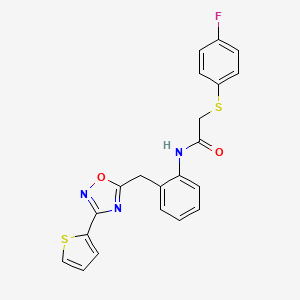

![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)

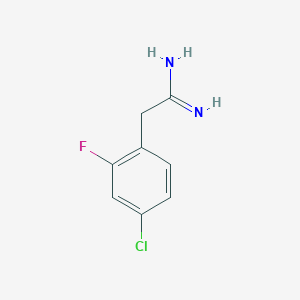

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)